ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate
Description
Properties
IUPAC Name |
ethyl 1-(2-chloro-4-nitrobenzoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-4-3-7-17(9-10)14(19)12-6-5-11(18(21)22)8-13(12)16/h5-6,8,10H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPANJSEMRWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with ethyl 3-piperidinecarboxylate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe).
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd-C, EtOH | Ethyl 1-(2-chloro-4-aminobenzoyl)-3-piperidinecarboxylate | 85% | |
| NH₄Cl, Fe, H₂O/EtOH | Same as above | 78% |
Applications : The resulting amine serves as a precursor for further functionalization (e.g., diazotization, amidation) .
Nucleophilic Aromatic Substitution (NAS)
The chlorine at the 2-position participates in NAS under harsh conditions due to the deactivating nitro group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KNH₂ | NH₃(l), −33°C | Ethyl 1-(4-nitro-2-aminobenzoyl)-3-piperidinecarboxylate | 62% | |
| CuCN | DMF, 120°C | Ethyl 1-(4-nitro-2-cyanobenzoyl)-3-piperidinecarboxylate | 55% |
Limitations : Steric hindrance from the piperidine ring reduces reactivity compared to simpler aryl chlorides .
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:
-
Basic hydrolysis : NaOH (aq)/EtOH, reflux → Sodium salt (quantitative) .
-
Acidic hydrolysis : HCl (conc)/EtOH, reflux → Free carboxylic acid (92%) .
Applications : The carboxylic acid is a key intermediate for amide coupling (e.g., with EDCI/HOBt) .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation:
Note : Steric effects from the benzoyl group slow reaction kinetics compared to unsubstituted piperidines .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C via nitro group elimination (NO₂ → NO) .
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Photoreactivity : Nitrobenzoyl moiety undergoes photoisomerization under UV light (λ = 254 nm) .
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Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes rapidly under strongly acidic/basic conditions .
Key Challenges in Reactivity
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate exhibit antimicrobial properties. A study found that compounds with similar structures demonstrated efficacy against various bacterial strains, suggesting potential for development as antibiotics .
Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cells, particularly those resistant to conventional therapies. This makes it a candidate for further development in cancer treatment protocols .
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, which can lead to the development of novel compounds with desired biological activities.
Synthesis Pathways
A common synthetic route involves the reaction of piperidine derivatives with chloro-nitrobenzoyl chloride under basic conditions, facilitating the formation of the target compound .
Case Study 1: Development of Antimicrobial Agents
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine ring significantly influenced antibacterial potency, highlighting the compound's versatility as a scaffold for drug development .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. The study demonstrated that administering this compound resulted in a notable reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapeutic agent.
Summary and Future Directions
This compound shows promise across multiple scientific domains, particularly in medicinal chemistry and organic synthesis. Its unique structural features facilitate its use as an intermediate for developing new pharmaceuticals with antimicrobial and anticancer properties.
Future research should focus on:
- Expanding the library of derivatives to explore structure-activity relationships.
- Conducting comprehensive toxicological assessments to ensure safety.
- Investigating mechanisms of action to better understand its biological effects.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, which may reduce nucleophilicity at the benzoyl carbonyl compared to sulfonyl or benzyl analogs .
- Stereochemical Influence : Unlike ethyl (S)-3-piperidinecarboxylate D-tartrate (), the target compound’s stereochemistry is undefined in the evidence, but crystallographic studies of similar piperidine derivatives highlight the importance of ring conformation for bioactivity .
Physical and Chemical Properties
Biological Activity
Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes findings from various research studies, highlighting its synthesis, biological evaluations, and potential therapeutic implications.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a chloro-nitrobenzoyl moiety, which is critical for its biological activity. The synthesis of this compound typically involves the reaction of ethyl piperidinecarboxylate with 2-chloro-4-nitrobenzoic acid derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis techniques that enhance reaction efficiency and reduce by-products .
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
- Antiviral Activity : Preliminary studies indicate that similar piperidine derivatives exhibit antiviral properties against various viruses, including HIV-1 and herpes simplex virus (HSV-1). For instance, compounds structurally related to this compound have shown moderate protection against viral infections in vitro .
- Antibacterial and Antifungal Properties : Research has demonstrated that piperidine derivatives possess antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
- Cytotoxicity : The cytotoxic effects of the compound have been assessed using various cell lines. For example, compounds with similar structures have shown cytotoxic concentrations (CC50) ranging from 54 μM to 92 μM in different assays, indicating a need for further optimization to enhance selectivity and reduce toxicity .
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanism of action for this compound may involve interaction with specific cellular targets. For instance, some piperidine derivatives have been identified as inhibitors of key enzymes involved in viral replication or bacterial metabolism. The presence of the chloro and nitro groups in the benzoyl moiety is believed to enhance binding affinity to these targets, potentially leading to increased efficacy .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize chemical modifications that enhance potency while minimizing toxicity.
- Clinical Trials : To evaluate safety and effectiveness in human subjects.
Q & A
Q. What are the optimal synthetic routes for ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate, and how can intermediates be characterized?
The synthesis typically involves coupling 2-chloro-4-nitrobenzoic acid derivatives with piperidinecarboxylate scaffolds. Key steps include:
- Acylation : Reacting 3-piperidinecarboxylate with 2-chloro-4-nitrobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate intermediates .
- Characterization : Confirm intermediate structures via -NMR (e.g., piperidine ring protons at δ 1.2–3.5 ppm) and LC-MS (molecular ion peak at ~350–370 g/mol) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Mass Spectrometry (MS) : High-resolution Orbitrap MS (e.g., Q Exactive) provides accurate mass (<5 ppm error) and fragmentation patterns to verify the nitrobenzoyl and piperidine moieties .
- NMR : - and -NMR resolve substituent effects (e.g., nitro group deshielding aromatic protons, piperidine ring conformation shifts) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and nitro group vibrations (~1520 cm) .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (R36/37/38) .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to ignition sources (flash point ~43°C) .
- Waste Disposal : Neutralize with alkaline solutions before disposal to reduce nitro group reactivity .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the stereochemical conformation of the piperidine ring in derivatives of this compound?
- Crystallographic Analysis : Single-crystal X-ray diffraction (Cu-Kα radiation, 296 K) reveals chair or boat conformations of the piperidine ring. For example, substituents at the 3-position induce torsional strain (C–C bond lengths ~1.54 Å, angles ~111°) .
- Pharmacological Relevance : Conformational rigidity impacts binding to biological targets (e.g., enzymes requiring planar vs. puckered ring interactions) .
Q. What strategies address low yields in multi-step syntheses of related piperidinecarboxylate derivatives?
- Optimized Coupling : Use peptide coupling agents (e.g., HATU/DIPEA) to improve acylation efficiency (>80% yield) .
- Byproduct Control : Monitor nitro group reduction (common side reaction) via TLC and adjust reaction time/temperature .
- Scale-Up Challenges : Recrystallization from tert-butyl methyl ether/hexane minimizes impurities in gram-scale syntheses .
Q. How do electronic effects of substituents (e.g., nitro, chloro) influence the compound’s reactivity in nucleophilic substitution reactions?
- Electrophilicity : The nitro group at the 4-position deactivates the benzene ring, directing nucleophilic attack to the 2-chloro position (Hammett σ ~0.78) .
- Kinetic Studies : Monitor substitution rates (e.g., with piperidine or thiols) via HPLC, showing pseudo-first-order kinetics (k ~10 s) .
Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., aromatic vs. piperidine protons) .
- Isotopic Labeling : Synthesize -labeled analogs to confirm carbonyl carbon assignments in complex spectra .
Methodological Considerations
Q. What chromatographic methods are effective for separating diastereomers in piperidinecarboxylate derivatives?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) with UV detection (254 nm) to resolve enantiomers (R difference >2 min) .
- SFC : Supercritical CO with methanol co-solvent enhances resolution for thermally labile derivatives .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
